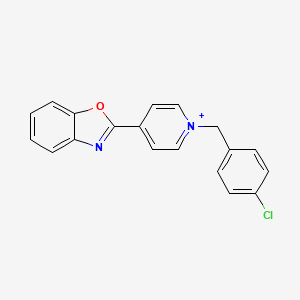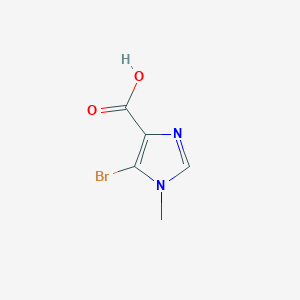
5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid: is a heterocyclic organic compound that features a bromine atom, a methyl group, and a carboxylic acid group attached to an imidazole ring. Imidazoles are a significant class of compounds due to their presence in many biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid typically involves the bromination of 1-methylimidazole followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the 5-position of the imidazole ring. The carboxylation step can be achieved using carbon dioxide in the presence of a base .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the imidazole ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Carbon Dioxide and Base: Used for carboxylation.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed:
Substituted Imidazoles: Products formed from nucleophilic substitution.
Oxidized or Reduced Derivatives: Products formed from oxidation or reduction reactions.
Coupled Products: Products formed from coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its versatile reactivity .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and catalysts .
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity. The compound can act as an inhibitor or modulator, affecting the biochemical pathways in which these targets are involved .
Comparación Con Compuestos Similares
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
1-Methyl-1H-imidazole: Lacks the bromine and carboxylic acid groups, making it less reactive.
Uniqueness: 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct reactivity and binding properties. This combination makes it particularly useful in synthetic chemistry and drug development .
Propiedades
Fórmula molecular |
C5H5BrN2O2 |
|---|---|
Peso molecular |
205.01 g/mol |
Nombre IUPAC |
5-bromo-1-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-7-3(4(8)6)5(9)10/h2H,1H3,(H,9,10) |
Clave InChI |
LNDGXDJBLLKQHP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=C1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


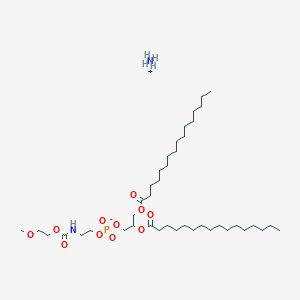
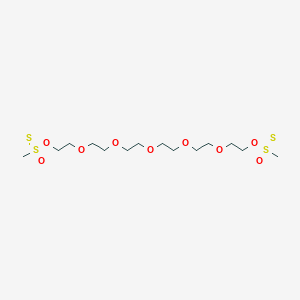
![6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B15282138.png)
![Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B15282146.png)
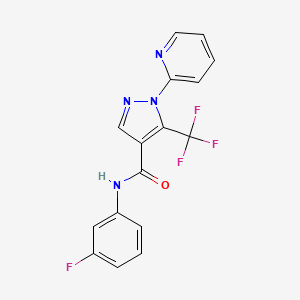
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide](/img/structure/B15282153.png)
![3-(1-Methyl-3-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282156.png)
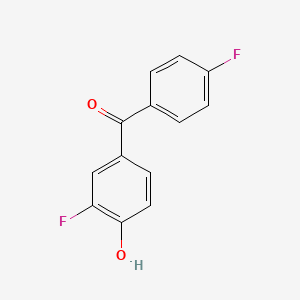
![N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B15282162.png)
![N-(1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B15282175.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B15282184.png)

![2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid](/img/structure/B15282201.png)
